The compound is derived from phenylacetic acid, which is a well-known building block in organic synthesis. It falls within the broader classification of aromatic carboxylic acids, specifically those containing ether linkages due to the presence of benzyloxy groups. Its structural formula can be represented as C₁₈H₁₈O₄, indicating it contains 18 carbon atoms, 18 hydrogen atoms, and 4 oxygen atoms.
The synthesis of 2,5-dibenzyloxyphenylacetic acid can be achieved through several methods, primarily involving the benzylation of phenolic precursors followed by acylation steps.
The molecular structure of 2,5-dibenzyloxyphenylacetic acid consists of:
The molecular geometry can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These methods reveal details about bond angles, distances, and the spatial arrangement of atoms within the molecule.
2,5-Dibenzyloxyphenylacetic acid participates in various chemical reactions typical of carboxylic acids and aromatic compounds:
These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or different physicochemical properties .
The mechanism of action for 2,5-dibenzyloxyphenylacetic acid primarily relates to its interaction with biological targets:
The exact mechanism can be elucidated through pharmacological studies that assess binding affinities and functional assays .
Key physical and chemical properties of 2,5-dibenzyloxyphenylacetic acid include:
These properties are critical for understanding its behavior in various chemical environments and potential applications .
2,5-Dibenzyloxyphenylacetic acid has several notable applications:
2,5-Dibenzyloxyphenylacetic acid (CAS 2367002-58-0) is a structurally engineered phenylacetic acid derivative featuring dual benzyloxy substituents at the 2- and 5-positions of the phenyl ring, conjugated to an acetic acid side chain. Its molecular framework (C₂₂H₂₀O₄) integrates lipophilic benzyl domains with a polar carboxylic acid terminus, enabling unique target engagement capabilities. This compound exemplifies strategic molecular design aimed at optimizing drug-like properties while leveraging historical insights from bioactive phenylacetic acid scaffolds. As synthetic methodologies advance, this benzyloxy-substituted analogue has transitioned from a chemical curiosity to a promising pharmacophore in CNS, inflammatory, and antimicrobial research.
Table 1: Core Physicochemical Properties of 2,5-Dibenzyloxyphenylacetic Acid
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₂₂H₂₀O₄ | High-resolution MS |
Molecular Weight | 348.40 g/mol | - |
Calculated logP | 3.55 | Computational modeling |
Topological Polar Surface Area | 55.76 Ų | Chemoinformatic prediction |
Rotatable Bonds | 6 | Molecular dynamics simulation |
Hydrogen Bond Acceptors | 4 | - |
Hydrogen Bond Donors | 1 | - |
The strategic benzyloxy substitutions confer dual advantages:
Phenylacetic acid scaffolds have undergone iterative optimization across six decades:
Table 2: Evolution of Key Phenylacetic Acid-Based Therapeutics
Compound | Structural Features | Primary Target | Clinical Introduction |
---|---|---|---|
Indomethacin | 2-methyl-1-(4-chlorobenzoyl) | COX-1/COX-2 | 1963 |
Diclofenac | 2-(2,6-dichloroanilino)phenylacetic | COX-2 preferential | 1978 |
Aceclofenac | 2-[(2,6-dichlorophenyl)amino]oxoacetate | COX-2 selective | 1993 |
Safinamide | (S)-2-[[4-[(3-fluorobenzyl)oxy]benzyl]amino]propanamide | MAO-B reversible inhibitor | 2017 |
2,5-Dibenzyloxyphenylacetic acid | 2-(2,5-bis(benzyloxy)phenyl)acetic acid | Multi-target (MAO-B/COX) | Investigational (2025) |
Critical limitations persist despite therapeutic promise:
Table 3: Synthetic Methodologies for 2,5-Dibenzyloxyphenylacetic Acid Derivatives
Method | Conditions | Yield Range | Limitations |
---|---|---|---|
Williamson Ether Synthesis | KOH (40%), ethanol, 25°C, 12h | 60–75% | Overalkylation; moderate regioselectivity |
CuAAC Click Chemistry | CuSO₄·5H₂O, sodium ascorbate, H₂O/t-BuOH | 82–95% | Requires azide precursors; copper contamination |
Enzymatic Benzylation | Lipase B (Candida antarctica), ionic liquids | 45–68% | Limited substrate scope; slow kinetics |
SuFEx Coupling | [bis(iminosulfur oxydifluoride)], DIPEA, CH₃CN | 78% | Specialized reagents; moisture sensitivity |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0